5-Methyl-3-[(2,3,5-trichlorophenyl)methylidene]oxolan-2-one
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Overview
Description
5-Methyl-3-[(2,3,5-trichlorophenyl)methylidene]oxolan-2-one is a chemical compound with a complex structure that includes a five-membered oxolan ring and a trichlorophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methyl-3-[(2,3,5-trichlorophenyl)methylidene]oxolan-2-one typically involves the reaction of 5-methyl-2-oxolane with 2,3,5-trichlorobenzaldehyde under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the formation of the oxolan-2-one ring. The reaction mixture is then heated to a specific temperature to ensure the completion of the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are mixed and heated under controlled conditions. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product. The compound is then purified using techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
5-Methyl-3-[(2,3,5-trichlorophenyl)methylidene]oxolan-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The trichlorophenyl group can undergo substitution reactions with various nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or other reduced forms. Substitution reactions can result in the replacement of the trichlorophenyl group with various functional groups.
Scientific Research Applications
5-Methyl-3-[(2,3,5-trichlorophenyl)methylidene]oxolan-2-one has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5-Methyl-3-[(2,3,5-trichlorophenyl)methylidene]oxolan-2-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- 5-Methyl-3-methylidene-oxolan-2-one
- 2,3,5-Trichlorophenyl derivatives
Uniqueness
5-Methyl-3-[(2,3,5-trichlorophenyl)methylidene]oxolan-2-one is unique due to its specific combination of a five-membered oxolan ring and a trichlorophenyl group. This structure imparts distinct chemical properties and reactivity, making it valuable for various applications.
Properties
CAS No. |
64745-57-9 |
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Molecular Formula |
C12H9Cl3O2 |
Molecular Weight |
291.6 g/mol |
IUPAC Name |
5-methyl-3-[(2,3,5-trichlorophenyl)methylidene]oxolan-2-one |
InChI |
InChI=1S/C12H9Cl3O2/c1-6-2-8(12(16)17-6)3-7-4-9(13)5-10(14)11(7)15/h3-6H,2H2,1H3 |
InChI Key |
VZUKMUICNFNPRC-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC(=CC2=C(C(=CC(=C2)Cl)Cl)Cl)C(=O)O1 |
Origin of Product |
United States |
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